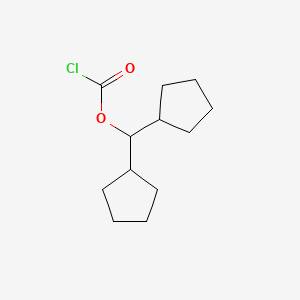
2-(Aziridin-1-yl)-3-chloroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aziridin-1-yl)-3-chloroquinoxaline is an organic compound that features both an aziridine ring and a quinoxaline core. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain . Quinoxalines are bicyclic aromatic compounds with a wide range of applications in medicinal chemistry . The combination of these two moieties in a single molecule makes this compound a compound of significant interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aziridin-1-yl)-3-chloroquinoxaline typically involves the cyclization of appropriate haloamines or amino alcohols. One common method is the intramolecular nucleophilic substitution reaction where an amine functional group displaces an adjacent halide . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides .
Industrial Production Methods: Industrial production of aziridines, including this compound, often employs the dehydration of aminoethanol using oxide catalysts at high temperatures or the conversion of aminoethanol to sulfate esters followed by base-induced sulfate elimination . These methods are scalable and provide high yields suitable for industrial applications.
化学反应分析
Types of Reactions: 2-(Aziridin-1-yl)-3-chloroquinoxaline undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine ring due to its ring strain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the aziridine ring under mild conditions.
Major Products:
Oxidation: Aziridine N-oxides.
Reduction: Primary and secondary amines.
Substitution: Various substituted aziridines depending on the nucleophile used.
科学研究应用
2-(Aziridin-1-yl)-3-chloroquinoxaline has diverse applications in scientific research:
作用机制
The mechanism of action of 2-(Aziridin-1-yl)-3-chloroquinoxaline involves the reactivity of the aziridine ring, which can form covalent bonds with nucleophilic sites in biological molecules. The quinoxaline core can interact with various biological targets, enhancing the compound’s overall activity .
相似化合物的比较
Aziridine-1-carbaldehyde oximes: Known for their cytotoxic activity and potential as anticancer agents.
Mitomycin C: An aziridine-containing chemotherapeutic agent with significant antitumor activity.
Azetidines: Four-membered nitrogen-containing heterocycles with similar reactivity but different ring strain and stability.
Uniqueness: 2-(Aziridin-1-yl)-3-chloroquinoxaline is unique due to the combination of the highly reactive aziridine ring and the versatile quinoxaline core. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings .
属性
CAS 编号 |
90799-82-9 |
|---|---|
分子式 |
C10H8ClN3 |
分子量 |
205.64 g/mol |
IUPAC 名称 |
2-(aziridin-1-yl)-3-chloroquinoxaline |
InChI |
InChI=1S/C10H8ClN3/c11-9-10(14-5-6-14)13-8-4-2-1-3-7(8)12-9/h1-4H,5-6H2 |
InChI 键 |
UCPNGDHLKPSPPV-UHFFFAOYSA-N |
规范 SMILES |
C1CN1C2=NC3=CC=CC=C3N=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide](/img/structure/B14360124.png)







![N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14360167.png)


![2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride](/img/structure/B14360175.png)

